(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-8(13)12(18)16(9-2-3-9)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,2-3,7,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPMVTOJQBMOBT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.25 g/mol
- CAS Number : 1354017-49-4
The structure features an amino group, a cyclopropyl moiety, and a pyrazine ring, contributing to its unique biological interactions .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of functional groups such as amino and carbonyl enhances its reactivity and binding affinity to these targets.
Interaction with Biological Targets
The compound exhibits potential in:
- Anti-inflammatory Activity : It shows promise in inhibiting inflammatory pathways, potentially useful for conditions like arthritis .
- Cytotoxicity : Studies suggest low cytotoxicity levels, making it a candidate for further drug development without significant adverse effects on normal cells .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
- Antitumor Effects : It has shown potential in inhibiting cancer cell proliferation in vitro, particularly in glioma models .
- Neuroprotective Effects : Investigations suggest it may protect neuronal cells from oxidative stress-induced damage .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common synthetic routes utilize solvents such as dichloromethane or ethanol under controlled temperatures .
Potential Derivatives
Research into derivatives of this compound aims to enhance its therapeutic profile:
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells, indicating potential use in cancer therapy.
- Neurological Applications : Its ability to interact with neurotransmitter systems positions it as a possible treatment for neurological disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the Pyrazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : This step may involve cyclopropanation reactions using reagents like diazo compounds.
- Final Assembly : The final product is obtained through coupling reactions that link the amino group to the cyclopropyl and pyrazine components .
Applications in Drug Development
The unique properties of this compound make it suitable for various applications in drug development:
| Application Area | Description |
|---|---|
| Antibiotic Research | Investigated for its efficacy against resistant bacterial strains. |
| Cancer Therapeutics | Explored for its potential to target specific cancer cell pathways. |
| Neurological Disorders | Studied for its effects on neurotransmitter modulation and neuroprotection. |
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .
- Cancer Cell Apoptosis Induction : In vitro experiments indicated that this compound could trigger apoptosis in human breast cancer cells by activating caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Research has shown that this compound can enhance neuronal survival under oxidative stress conditions, indicating its promise in treating neurodegenerative diseases .
Comparison with Similar Compounds
Heterocyclic Substituent Variations
Structural Impact :
- Pyrazine vs. Thiazole/Thiophene : Pyrazine’s nitrogen-rich structure enhances polarity and hydrogen-bonding capacity compared to sulfur-containing thiazole or thiophene, which may alter solubility and target affinity .
- Electronic Effects : Thiophene’s electron-rich aromatic system contrasts with pyrazine’s electron-deficient nature, influencing binding to hydrophobic or polar enzyme pockets.
Alkyl/Aryl Substituent Variations
Functional Group Impact :
- Cyclopropyl vs. Benzyl : Cyclopropyl groups improve metabolic stability, while benzyl groups (e.g., fluorobenzyl in ) enhance lipophilicity and blood-brain barrier penetration.
- Amide Backbone : The propionamide structure is conserved across analogs, suggesting a shared mechanism of action (e.g., enzyme inhibition via transition-state mimicry) .
Yield Considerations :
Hypothetical Potency Ranking :
Pyrazin-2-yl analog: Potential high affinity for polar enzyme active sites due to nitrogen-rich heterocycle.
Thiazol-2-yl analog : Moderate activity with sulfur enhancing hydrophobic interactions.
Thiophen-2-yl analog : Lower polarity may reduce solubility and target engagement.
Preparation Methods
Pyrazine-2-carbonyl Intermediate Synthesis
The pyrazine-2-carbonyl group is constructed via palladium-catalyzed cross-coupling or oxidation reactions. A representative protocol involves:
-
Coupling pyrazin-2-amine with α-bromo ketones using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in 1,4-dioxane at 90°C. This achieves a 43% yield under inert conditions, with cesium carbonate as the base.
Table 1: Optimization of Pyrazine Coupling Reactions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 90 | 43 |
| Pd(OAc)₂/BINAP | Toluene | 110 | 38 |
| CuI/Proline | DMSO | 120 | 22 |
Stereoselective Synthesis of the L-Alanine Moiety
The (S)-configuration at the α-amino position is secured through:
-
Asymmetric hydrogenation of α-acetamidoacrylic acid using Rhodium(I)-DuPhos catalysts, achieving >98% enantiomeric excess (ee).
-
Chiral pool synthesis from L-alanine tert-butyl ester, followed by deprotection and in situ activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Table 2: Comparison of Stereoselective Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh-DuPhos | 98 | 85 |
| Enzymatic Resolution | Pseudomonas lipase | 95 | 78 |
| Chiral Auxiliary | Oppolzer’s Sultam | 99 | 72 |
Final Assembly and Purification
The convergent synthesis involves sequential amidation and cyclization:
-
Coupling the pyrazine-carbonyl unit with the cyclopropylamine-derived intermediate using HOBt (Hydroxybenzotriazole) and EDCI (Ethyl Dimethylaminopropyl Carbodiimide) in dichloromethane (DCM).
-
Deprotection and purification via reverse-phase HPLC (High-Performance Liquid Chromatography) or silica gel chromatography, achieving >99% purity.
Critical Challenges :
-
Epimerization Risk : Mitigated by maintaining pH < 7 during amidation.
-
Byproduct Formation : Controlled via scavenger resins (e.g., MP-TMT) to remove residual palladium.
Analytical Characterization and Quality Control
Final product validation employs:
Industrial-Scale Adaptation and Environmental Impact
Scale-up protocols emphasize:
Q & A
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide?
A modular approach is typically employed, starting with the synthesis of the pyrazin-2-yl-ethyl ketone intermediate. This involves coupling pyrazine-2-carboxylic acid derivatives with ethylamine precursors via reductive amination or nucleophilic substitution. The cyclopropyl group is introduced through alkylation or ring-opening reactions, while the (S)-configured amino group is established using chiral auxiliaries or enzymatic resolution . For example, analogous compounds in the pyrazine family are synthesized via Knoevenagel condensations or Michael additions under controlled temperatures (0–5°C) to preserve stereochemical integrity .
Q. How can the stereochemical purity of this compound be validated experimentally?
Chiral HPLC or capillary electrophoresis with a chiral stationary phase is the gold standard. Polarimetry and circular dichroism (CD) spectroscopy further confirm enantiomeric excess. X-ray crystallography (via SHELXL refinement) can unambiguously resolve the (S)-configuration by analyzing the Flack parameter or Hooft statistics . For non-crystalline samples, NOESY NMR can detect spatial proximity between the cyclopropyl and pyrazine moieties to infer stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify functional groups (e.g., cyclopropyl CH, pyrazine aromatic protons, and amide NH). H-N HMBC can resolve pyrazine nitrogen environments.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- IR : Amide C=O (1650–1700 cm) and pyrazine C=N (1550–1600 cm) stretching vibrations validate structural motifs .
Advanced Research Questions
Q. How can hydrogen-bonding networks influence the crystallographic packing of this compound?
Graph set analysis (as per Etter’s rules) is used to categorize hydrogen bonds (e.g., R(8) motifs for amide-amide interactions). The pyrazine nitrogen atoms often act as hydrogen-bond acceptors, while the amino and amide groups serve as donors. Intermolecular interactions can be mapped using Mercury software, with SHELXL refining thermal displacement parameters to account for dynamic disorder . For example, in related pyrazine-amide crystals, antiparallel β-sheet-like arrangements are common, stabilizing the lattice .
Q. How would you design an experiment to resolve contradictions in NMR data arising from dynamic effects?
Variable-temperature (VT) NMR (e.g., 25°C to −60°C) can slow conformational exchange in the cyclopropyl or amide groups, resolving split signals. For amide proton exchange, DO shake tests or EXSY experiments quantify exchange rates. DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers between conformers, correlating with observed line broadening .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina, Glide) with homology models or crystal structures identifies binding poses. MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100+ ns. Pharmacophore mapping prioritizes key interactions (e.g., pyrazine π-stacking vs. cyclopropyl hydrophobic contacts). Free-energy perturbation (FEP) quantifies binding affinity changes upon substituent modification .
Q. How can stability studies under varying pH and temperature inform formulation strategies?
Forced degradation studies (e.g., 0.1 M HCl, NaOH, 40–80°C) monitored via HPLC-MS identify labile sites. Pyrazine rings are prone to hydrolysis under acidic conditions, while cyclopropane may undergo ring-opening at high pH. Kinetic modeling (Arrhenius plots) predicts shelf-life, and lyophilization or cyclodextrin encapsulation can mitigate degradation .
Q. What analytical strategies address batch-to-batch variability in synthetic yield or purity?
Design of experiments (DoE) with factors like reaction time, temperature, and stoichiometry optimizes reproducibility. PAT tools (e.g., in situ FTIR, Raman spectroscopy) monitor reaction progress. Orthogonal purity assays (HPLC, qNMR, elemental analysis) ensure consistency. Multivariate analysis (PCA or PLS) correlates process parameters with impurity profiles .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., IC50_{50}50 variability) be reconciled across studies?
Standardize assay conditions (e.g., buffer pH, ATP concentration for kinase assays). Validate compound integrity post-assay via LC-MS to rule out degradation. Use internal controls (e.g., staurosporine for kinase inhibition) and statistical methods (Grubbs’ test for outliers). Cross-validate with orthogonal assays (SPR vs. fluorescence polarization) .
Q. What methodologies resolve discrepancies in crystallographic vs. solution-phase structures?
Compare X-ray (solid-state) and NOE-derived (solution) structures. Torsional angles from DFT calculations bridge the two. If solution NMR shows flexibility (e.g., amide bond rotation), use paramagnetic relaxation enhancement (PRE) or RDC measurements in aligned media to probe dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
